An In-depth Technical Guide to the Chemical Properties of 3-(1H-Pyrazol-1-yl)propanohydrazide
An In-depth Technical Guide to the Chemical Properties of 3-(1H-Pyrazol-1-yl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-Pyrazol-1-yl)propanohydrazide is a bifunctional molecule incorporating a pyrazole ring and a hydrazide moiety, positioning it as a valuable building block in medicinal chemistry and materials science. The pyrazole group, a well-known pharmacophore, imparts a range of potential biological activities, while the hydrazide function serves as a versatile handle for synthesizing a variety of more complex heterocyclic systems, such as oxadiazoles and triazoles. This guide provides a comprehensive overview of the synthesis, spectral properties, reactivity, and potential applications of this compound, offering field-proven insights for its utilization in research and development.
Chemical Structure and Properties
3-(1H-Pyrazol-1-yl)propanohydrazide possesses a flexible three-carbon linker connecting the N1 position of the pyrazole ring to a terminal hydrazide group. This structure allows for significant conformational freedom and presents multiple sites for chemical modification.
Systematic Name: 3-(1H-Pyrazol-1-yl)propanohydrazide Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol
While specific experimental data for the parent compound is not widely published, the physicochemical properties can be inferred from closely related structures and computational models.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Physical State | Likely a crystalline solid at room temperature. | Based on analogous hydrazides and propanamides. |
| Melting Point | Not available. (Analogous N-aryl propanamides melt in the range of 76-151 °C). | [1][2] |
| Solubility | Expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMF and DMSO. | General properties of hydrazides. |
| pKa | The pyrazole ring is weakly basic. The hydrazide moiety has both acidic (N-H) and basic (amino) character. | General chemical principles. |
Synthesis and Mechanistic Insights
The most logical and efficient synthetic route to 3-(1H-Pyrazol-1-yl)propanohydrazide involves a two-step process, beginning with the synthesis of a key intermediate, ethyl 3-(1H-pyrazol-1-yl)propanoate.
Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate via Aza-Michael Addition
The formation of the pyrazolyl-alkane backbone is achieved through an aza-Michael addition reaction. This involves the conjugate addition of pyrazole to an activated alkene, typically an acrylate ester.
Reaction: 1H-Pyrazole + Ethyl Acrylate → Ethyl 3-(1H-pyrazol-1-yl)propanoate
Causality and Experimental Choices: The choice of an acrylate ester is strategic; the electron-withdrawing ester group activates the double bond, making it susceptible to nucleophilic attack by the pyrazole nitrogen. The reaction is often catalyzed by a base, which serves to deprotonate the pyrazole (pKa ≈ 14.5 for the N-H proton), increasing its nucleophilicity and thereby accelerating the reaction rate. While various bases can be used, milder conditions are generally preferred to avoid polymerization of the acrylate ester.
Figure 1: Synthesis of the ester intermediate.
Protocol: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate
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To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add ethyl acrylate (1.1 eq).
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Add a catalytic amount of a base (e.g., triethylamine, DBU, or solid potassium carbonate).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting pyrazole is consumed.
-
Upon completion, remove the solvent under reduced pressure.
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If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.
Step 2: Hydrazinolysis of the Ester Intermediate
The terminal hydrazide is formed by the nucleophilic acyl substitution of the ester with hydrazine hydrate.
Reaction: Ethyl 3-(1H-pyrazol-1-yl)propanoate + Hydrazine Hydrate → 3-(1H-Pyrazol-1-yl)propanohydrazide
Causality and Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcohol solvent, such as ethanol, which can facilitate the reaction and dissolve both reactants. The use of excess hydrazine hydrate drives the reaction to completion. The reaction is often performed at reflux to ensure a reasonable reaction rate. The product hydrazide is often less soluble than the starting ester in the alcoholic solvent and may precipitate upon cooling, providing a simple method of purification.
Figure 2: Workflow for the hydrazinolysis step.
Protocol: Synthesis of 3-(1H-Pyrazol-1-yl)propanohydrazide
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Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in absolute ethanol.
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Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
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If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy:
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Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons. H4 (the proton on the carbon between the two nitrogens) will likely appear as a triplet around δ 6.2-6.3 ppm. The H3 and H5 protons will appear as doublets or multiplets further downfield, typically in the range of δ 7.4-7.6 ppm.
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Propyl Chain Protons: The two methylene groups will appear as two distinct triplets, each integrating to 2H. The methylene group adjacent to the pyrazole ring (-N-CH₂-) is expected around δ 4.4-4.6 ppm. The methylene group adjacent to the carbonyl group (-CH₂-CO-) will be further upfield, around δ 2.9-3.1 ppm.
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Hydrazide Protons: The N-H protons of the hydrazide group (-CONHNH₂) will appear as broad singlets. Their chemical shifts can be variable and are dependent on solvent and concentration.
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A characteristic signal for the carbonyl carbon is expected in the downfield region, likely around δ 170-175 ppm.
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Pyrazole Carbons: Signals for the three pyrazole carbons are expected between δ 105-140 ppm.
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Propyl Chain Carbons: Two signals for the methylene carbons will be present in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
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N-H Stretching: Broad bands corresponding to the N-H stretches of the hydrazide group are expected in the region of 3200-3400 cm⁻¹.
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C=O Stretching (Amide I): A strong absorption band for the carbonyl group of the hydrazide is expected around 1650-1680 cm⁻¹.[1]
-
N-H Bending (Amide II): A band for the N-H bending vibration is expected around 1530-1550 cm⁻¹.[1]
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C=N and C=C Stretching: Absorptions for the pyrazole ring C=N and C=C bonds will be present in the 1500-1600 cm⁻¹ region.[3]
Mass Spectrometry:
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (154.17 g/mol ).
Reactivity and Synthetic Utility
The true value of 3-(1H-Pyrazol-1-yl)propanohydrazide in drug discovery lies in its utility as a versatile synthetic intermediate. The hydrazide functional group is a gateway to a multitude of important five-membered heterocycles.
Figure 3: Key synthetic transformations of the title compound.
Formation of N-Acylhydrazones
The terminal -NH₂ group of the hydrazide readily condenses with aldehydes and ketones to form stable N-acylhydrazones. This reaction is fundamental as these hydrazones are often biologically active themselves or are precursors to further cyclization reactions.
Synthesis of 1,3,4-Oxadiazoles
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Reaction with Carbon Disulfide: Treatment of the hydrazide with carbon disulfide in the presence of a base (e.g., KOH) leads to the formation of a dithiocarbazate salt, which can be cyclized to form a mercapto-oxadiazole.
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Reaction with Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (e.g., orthoesters) under dehydrating conditions can yield 2,5-disubstituted 1,3,4-oxadiazoles.
Synthesis of 1,2,4-Triazoles
Reaction with isothiocyanates provides thiosemicarbazide intermediates, which can be cyclized under basic conditions to afford 1,2,4-triazole-3-thiones.
Synthesis of Substituted Pyrazoles
Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or β-ketoesters, provides a straightforward route to pyrazole-substituted pyrazoles, further expanding the chemical space accessible from this precursor.[4][5]
Potential Applications in Drug Development
The combination of the pyrazole and hydrazide moieties suggests significant potential in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The pyrazole ring is a core component in numerous approved drugs with a wide range of activities (e.g., anti-inflammatory, anticancer, antiviral).[6]
-
Neuroprotective Agents: Analogous 3-(1H-pyrazol-1-yl)propanamide derivatives have shown neuroprotective activity, suggesting that the propanohydrazide could serve as a lead structure or key intermediate for compounds targeting neurodegenerative diseases.[1][2]
-
Antimicrobial and Anticancer Agents: The hydrazide-hydrazone linkage and the heterocyclic systems derived from it (oxadiazoles, triazoles) are well-established pharmacophores in the development of antimicrobial and anticancer drugs.
Safety and Handling
Specific safety data for 3-(1H-Pyrazol-1-yl)propanohydrazide is not available. However, based on related compounds:
-
General Handling: Use standard laboratory safety precautions, including wearing personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a chemical fume hood.
-
Toxicity: Hydrazine and its derivatives are often toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
3-(1H-Pyrazol-1-yl)propanohydrazide is a strategically designed chemical entity that offers significant opportunities for synthetic and medicinal chemists. Its synthesis is accessible through well-established chemical transformations, and its bifunctional nature makes it an exceptionally useful platform for generating diverse libraries of complex heterocyclic compounds. The proven biological relevance of the pyrazole core, combined with the synthetic versatility of the hydrazide group, positions this molecule as a high-value building block for the discovery of novel therapeutic agents.
References
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Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available at: [Link]
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Golovanov, M. D., Vashchenko, A. V., Samoilov, I. V., Vashchenko, V. V., & Trofimov, B. A. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1283. Available at: [Link]
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El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. B. A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Beilstein Journal of Organic Chemistry, 17, 2038–2075. Available at: [Link]
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Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Research Square. Available at: [Link]
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